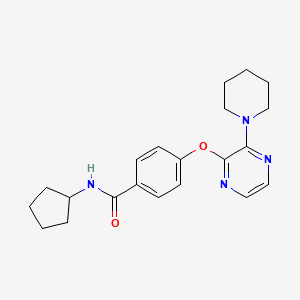
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has shown promising results in various studies and has been extensively researched for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Hydrogel Formation and Physical Properties Tuning
- Anion Tuning of Hydrogel Properties : The study by Lloyd and Steed (2011) discusses the formation of hydrogels by a related urea compound, focusing on how the rheology and morphology of these gels can be adjusted through anion identity. This reveals a method for tuning the physical properties of gels, important for applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).
Synthesis and Characterization of Novel Organic Compounds
- Novel Urea Derivatives Synthesis : Rani et al. (2014) synthesized and characterized new urea derivatives with potential antimicrobial properties. This research highlights the synthetic versatility of urea compounds and their applications in developing new antimicrobial agents (Rani et al., 2014).
Enantioselective Anion Receptors
- Chiral Urea Derivatives as Anion Receptors : Roussel et al. (2006) explored non-racemic atropisomeric ureas as neutral enantioselective anion receptors for amino acid derivatives. Such compounds are of interest for their potential in chiral recognition and separation processes, essential in pharmaceutical production (Roussel et al., 2006).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Investigations : Mustafa et al. (2014) studied urea derivatives for enzyme inhibition and anticancer activity, indicating the therapeutic potential of such compounds. The research demonstrates the broad applicability of urea derivatives in developing new treatments for various diseases (Mustafa et al., 2014).
Synthesis of Urea and Thiourea Derivatives
- Urea and Thiourea Derivatives for Antibacterial and Antifungal Activities : Vedavathi et al. (2017) synthesized novel urea and thiourea derivatives, evaluating their antibacterial and antifungal activities. This highlights the role of these compounds in discovering new antimicrobial agents (Vedavathi et al., 2017).
Antioxidant Activity
- Synthesis and Evaluation of Antioxidant Activity : George et al. (2010) investigated the antioxidant activity of some urea derivatives, contributing to the search for new antioxidant compounds that can protect against oxidative stress-related diseases (George et al., 2010).
Propriétés
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-2-23-12-7-5-11(6-8-12)21-13(18-19-20-21)10-16-15(22)17-14-4-3-9-24-14/h3-9H,2,10H2,1H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKSYOHMVBNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

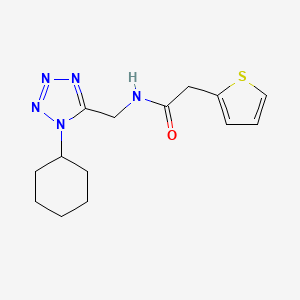
![3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2811495.png)
![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2811497.png)
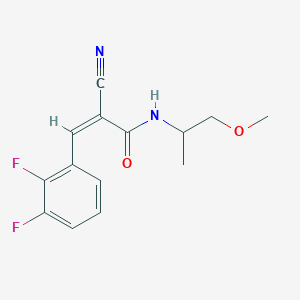
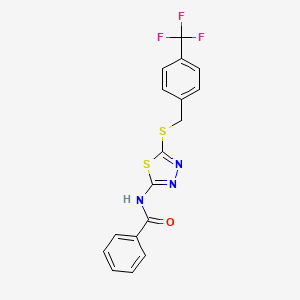
![2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol](/img/structure/B2811501.png)
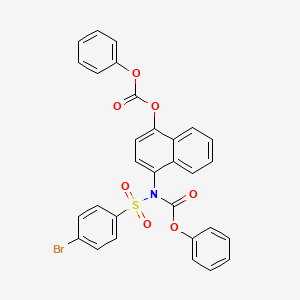
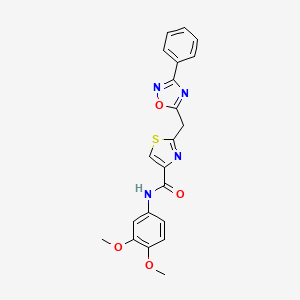
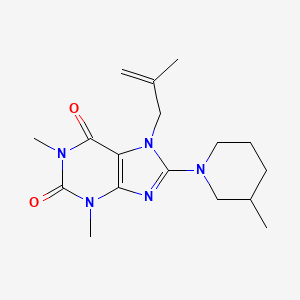
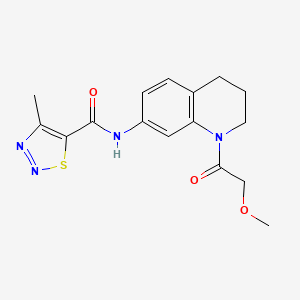

![2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2811510.png)
